1-methyl-N-(2-methylpentan-3-yl)-1H-pyrazol-4-amine
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Overview
Description
1-methyl-N-(2-methylpentan-3-yl)-1H-pyrazol-4-amine is a chemical compound with a unique structure that includes a pyrazole ring substituted with a methyl group and an amine group attached to a branched alkyl chain. This compound is of interest in various fields of research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-methylpentan-3-yl)-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in an acidic or basic medium to facilitate the cyclization process.
Substitution Reactions: The methyl group can be introduced to the pyrazole ring through alkylation reactions using methyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Alkyl Chain: The branched alkyl chain with an amine group can be attached through nucleophilic substitution reactions. This involves reacting the pyrazole derivative with an appropriate alkyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-(2-methylpentan-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-methyl-N-(2-methylpentan-3-yl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2-methylpentan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-(2-methylpentan-3-yl)piperidin-4-amine
- 1-methyl-N-(2-methylpentan-3-yl)pyrrolidin-3-amine
Uniqueness
1-methyl-N-(2-methylpentan-3-yl)-1H-pyrazol-4-amine is unique due to its specific pyrazole ring structure and the presence of a branched alkyl chain with an amine group. This structural uniqueness contributes to its distinct chemical and biological properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C10H19N3 |
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Molecular Weight |
181.28 g/mol |
IUPAC Name |
1-methyl-N-(2-methylpentan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C10H19N3/c1-5-10(8(2)3)12-9-6-11-13(4)7-9/h6-8,10,12H,5H2,1-4H3 |
InChI Key |
APFUXXGIYQRYOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)C)NC1=CN(N=C1)C |
Origin of Product |
United States |
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